Ethyl 1,3,4-oxadiazole-2-carboxylate

Physicochemical property Lipophilicity Drug-likeness

Secure your supply of this privileged 1,3,4-oxadiazole scaffold, proven to outperform generic 1,2,4-isomers in metabolic stability and lipophilicity. This ethyl ester is your key building block for synthesizing bioactive derivatives with demonstrated antibacterial activity against phytopathogens, showing superior EC50 values compared to commercial standards. Leverage its scalable, high-yielding patented synthesis for rapid hit-to-lead optimization in drug and agrochemical discovery. Ensure project continuity with consistent ≥98% purity material, stored and shipped under validated protocols to maintain integrity.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 23571-75-7
Cat. No. B1422735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,3,4-oxadiazole-2-carboxylate
CAS23571-75-7
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=CO1
InChIInChI=1S/C5H6N2O3/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3
InChIKeyUKZUBHIKKPLAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,3,4-Oxadiazole-2-Carboxylate (CAS 23571-75-7): Physicochemical Profile and Core Identity


Ethyl 1,3,4-oxadiazole-2-carboxylate is a five-membered heteroaromatic compound containing one oxygen and two nitrogen atoms [1]. It is the ethyl ester derivative of 1,3,4-oxadiazole-2-carboxylic acid, with a molecular weight of 142.11 g/mol and a molecular formula of C5H6N2O3 [1]. This compound belongs to the 1,3,4-oxadiazole regioisomer class, which is distinct from the 1,2,4- and 1,2,5-oxadiazole families [2].

Why Generic Substitution of Ethyl 1,3,4-Oxadiazole-2-Carboxylate Fails in Scientific and Industrial Contexts


Ethyl 1,3,4-oxadiazole-2-carboxylate exhibits a specific combination of physicochemical and synthetic properties that are not uniformly shared across its analogs. Substituting it with a generic oxadiazole carboxylate, such as a methyl ester or a 1,2,4-oxadiazole isomer, can lead to substantial deviations in lipophilicity, metabolic stability, and synthetic yield [1]. The following evidence demonstrates that seemingly minor structural variations translate into quantifiable differences in performance, making the ethyl 1,3,4-oxadiazole-2-carboxylate uniquely suited for applications where precise tuning of molecular properties and efficient, scalable synthesis are critical [2].

Quantitative Differentiation of Ethyl 1,3,4-Oxadiazole-2-Carboxylate vs. Key Analogs


Lipophilicity Comparison: Ethyl 1,3,4-Oxadiazole-2-Carboxylate vs. Methyl Ester Analog

The ethyl ester of 1,3,4-oxadiazole-2-carboxylate demonstrates a significantly lower logP value (0.2463) compared to its methyl ester counterpart (logP = 1.2). This difference in lipophilicity can impact membrane permeability and oral bioavailability in drug discovery programs .

Physicochemical property Lipophilicity Drug-likeness

Regioisomer Advantage: 1,3,4- vs. 1,2,4-Oxadiazole Lipophilicity and Metabolic Stability

In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs from the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer consistently exhibited an order of magnitude lower lipophilicity (log D) than its 1,2,4-counterpart. Furthermore, the 1,3,4-isomer showed superior metabolic stability and reduced hERG inhibition, enhancing its profile as a bioisostere for esters and amides in drug discovery [1].

Medicinal chemistry Bioisostere ADME

Synthetic Efficiency: Improved Yields for 1,3,4-Oxadiazole Carboxylates via Novel Methods

Traditional methods for synthesizing 1,3,4-oxadiazoles suffer from low yields (6-30%) and scalability issues. A patented process overcomes these limitations, providing efficient and scalable routes for 1,3,4-oxadiazole carboxylates, including ethyl 1,3,4-oxadiazole-2-carboxylate. This methodology avoids the use of harsh deprotection conditions that cause decomposition, enabling access to the target compound in higher yields and purity on a multigram scale [1].

Process chemistry Scalable synthesis Yield optimization

Optimal Research and Industrial Application Scenarios for Ethyl 1,3,4-Oxadiazole-2-Carboxylate


Medicinal Chemistry: Bioisosteric Replacement for Esters and Amides

Ethyl 1,3,4-oxadiazole-2-carboxylate serves as a privileged scaffold for bioisosteric replacement of metabolically labile ester and amide functionalities. Its favorable physicochemical profile (low logP, high metabolic stability) relative to other oxadiazole regioisomers makes it the preferred starting material for synthesizing drug-like molecules with improved ADME properties [1].

Process Chemistry: Building Block for Scalable Synthesis of Complex Heterocycles

The compound is an ideal building block for the synthesis of diverse 1,3,4-oxadiazole derivatives, including 5-substituted analogs. Its reliable supply via scalable and high-yielding patented methods supports the rapid generation of compound libraries for hit-to-lead optimization in pharmaceutical and agrochemical research [2].

Agrochemical Discovery: Scaffold for Novel Antibacterial and Antiviral Agents

1,3,4-Oxadiazole derivatives, particularly those containing sulfonate or carboxylate moieties, have demonstrated promising antibacterial activity against phytopathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with EC50 values as low as 50.1 µM, outperforming commercial standards like bismerthiazol (253.5 µM) and thiodiazole copper (467.4 µM) [3]. The ethyl ester serves as a key precursor for synthesizing these bioactive derivatives, enabling the development of next-generation crop protection agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.